molecular formula C40H48O4 B13739983 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-

25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-

Cat. No.: B13739983
M. Wt: 592.8 g/mol
InChI Key: YDUOZSLWEYKZAB-UHFFFAOYSA-N
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Description

The compound 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- is a complex organic molecule with a unique structure. It belongs to a class of compounds known for their intricate ring systems and multiple functional groups. This compound’s structure includes methano bridges, metheno groups, and several hydroxyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of methano and metheno groups through cycloaddition reactions. The hydroxyl groups are then introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: has several applications in scientific research:

    Chemistry: Used as a model compound to study complex ring systems and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin-32,35-diol,6,7,9,10,12,13,15,16,18,19-decahydro-
  • Calix4crown-6

Uniqueness

25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: stands out due to its unique combination of methano and metheno groups, as well as its multiple hydroxyl groups. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C40H48O4

Molecular Weight

592.8 g/mol

IUPAC Name

4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C32H32.C8H16O4/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-10-5-6-12-8-7-11-4-3-9-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-8H2

InChI Key

YDUOZSLWEYKZAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCO1

Origin of Product

United States

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